molecular formula C6H5NO3S2 B105524 Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide CAS No. 94040-09-2

Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide

Cat. No.: B105524
CAS No.: 94040-09-2
M. Wt: 203.2 g/mol
InChI Key: WUQLGNGMRNSJNR-UHFFFAOYSA-N
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Description

Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide typically involves the cyclization of 2,3-disubstituted thiophenes containing a sulfur function (such as SH, SMe, or SCN) and a carbonyl group (such as CHO or Ac). For example, an (E)-methyl (2-methylthio-3-thienyl) O-p-nitrobenzoylketoxime can be cyclized in hot diethylene glycol or acetic acid to yield the desired isothiazole .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar cyclization reactions under controlled conditions to ensure high yield and purity. The use of inert solvents and specific reagents such as chloramine can facilitate the formation of the isothiazole ring .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions such as acidic or basic environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse reactivity and biological activities.

Properties

IUPAC Name

2-methyl-1,1-dioxothieno[2,3-d][1,2]thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S2/c1-7-6(8)5-4(2-3-11-5)12(7,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQLGNGMRNSJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(S1(=O)=O)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434878
Record name Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94040-09-2
Record name 2-Methylthieno(2,3-d)isothiazol-3(2H)-one 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094040092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLTHIENO(2,3-D)ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP3SC6ZD4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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